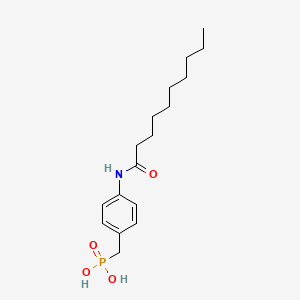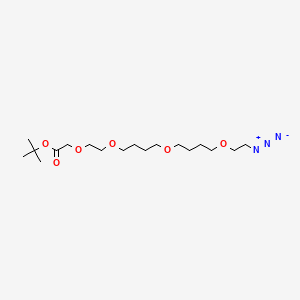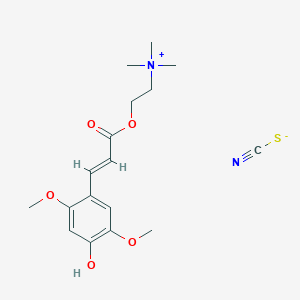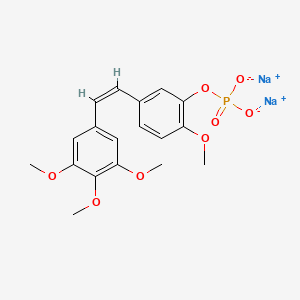
(4-Decanamidobenzyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Decanamidobenzyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a benzyl ring, which is further substituted with a decanamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Decanamidobenzyl)phosphonic acid typically involves the reaction of a benzyl halide with a phosphite ester, followed by hydrolysis to yield the phosphonic acid. . This method is favored due to its efficiency and high yield.
Industrial Production Methods
Industrial production of phosphonic acids often employs the dealkylation of dialkyl phosphonates under acidic conditions, such as with concentrated hydrochloric acid at reflux . This method is scalable and suitable for producing large quantities of phosphonic acids.
Chemical Reactions Analysis
Types of Reactions
(4-Decanamidobenzyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: Conversion to phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Replacement of the phosphonic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly performed using reducing agents like lithium aluminum hydride.
Substitution: Often carried out using nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted benzyl derivatives.
Scientific Research Applications
(4-Decanamidobenzyl)phosphonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Decanamidobenzyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit enzymes by mimicking the natural substrate and binding to the active site, thereby preventing the enzyme from catalyzing its normal reaction . This inhibition can lead to various physiological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
(4-Aminobenzyl)phosphonic acid: Similar structure but with an amino group instead of a decanamido group.
(4-Hydroxybenzyl)phosphonic acid: Contains a hydroxy group instead of a decanamido group.
(4-Methylbenzyl)phosphonic acid: Features a methyl group in place of the decanamido group.
Uniqueness
(4-Decanamidobenzyl)phosphonic acid is unique due to the presence of the long-chain decanamido group, which imparts distinct hydrophobic properties and potential for interactions with lipid membranes. This structural feature differentiates it from other benzylphosphonic acids and expands its range of applications in various fields.
Properties
Molecular Formula |
C17H28NO4P |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
[4-(decanoylamino)phenyl]methylphosphonic acid |
InChI |
InChI=1S/C17H28NO4P/c1-2-3-4-5-6-7-8-9-17(19)18-16-12-10-15(11-13-16)14-23(20,21)22/h10-13H,2-9,14H2,1H3,(H,18,19)(H2,20,21,22) |
InChI Key |
MCTIGBRKGWRZIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B11934257.png)


![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N,6-dimethyl-1,3-benzodioxole-5-sulfonamide](/img/structure/B11934277.png)
![(11S)-11-methyl-3-methylsulfanyl-7-phenyl-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11934284.png)
![3-N-[4-[4-[(2S)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine](/img/structure/B11934297.png)
![5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B11934303.png)



![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;methanesulfonic acid](/img/structure/B11934327.png)
![9H-fluoren-9-ylmethyl N-[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B11934332.png)

